Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate
Description
Properties
Molecular Formula |
C13H19NO4 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
tert-butyl N-[4-(furan-2-yl)-4-oxobutyl]carbamate |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(16)14-8-4-6-10(15)11-7-5-9-17-11/h5,7,9H,4,6,8H2,1-3H3,(H,14,16) |
InChI Key |
MXIPSGBGVVIMSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)C1=CC=CO1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate typically involves the reaction of furan derivatives with tert-butyl carbamate under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the carbamate, followed by nucleophilic substitution with a furan derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the furan ring .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbamate group (-OC(O)NH-t-Bu) undergoes nucleophilic substitution under basic conditions. Key reactions include:
Amide Formation :
Reaction with primary/secondary amines yields substituted urea derivatives. For example:
textTert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate + R-NH₂ → R-NH-C(O)-NH-t-Bu + byproducts
Conditions : Triethylamine (TEA) in dichloromethane (DCM) at 0–25°C.
Alkylation :
The oxobutyl chain participates in alkylation via its ketone group. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates alkyl halide coupling at the β-position.
Oxidation:
The furan ring undergoes oxidative cleavage with ozone or meta-chloroperbenzoic acid (mCPBA) to form diketones or γ-lactones. For example:
textFuran ring → [O] → 1,4-diketone intermediate → cyclization → γ-lactone
Reagents :
Reduction:
The ketone group (4-oxobutyl) is reduced to a hydroxyl or methylene group:
text4-oxobutyl → NaBH₄/MeOH → 4-hydroxybutyl 4-oxobutyl → LiAlH₄/THF → CH₂-butane chain
Selectivity : NaBH₄ preferentially reduces ketones without affecting the furan ring .
Hydrolysis Reactions
The tert-butyl carbamate group is hydrolyzed under acidic or basic conditions:
Acidic Hydrolysis :
textt-Bu-O-C(O)-NH- → H₂O/HCl → NH₂ + CO₂ + t-Bu-OH
Basic Hydrolysis :
textt-Bu-O-C(O)-NH- → NaOH/H₂O → NH₃ + CO₃²⁻ + t-Bu-OH
Applications : Deprotection step in peptide synthesis .
Cycloaddition Reactions
The furan ring participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride):
textFuran + maleic anhydride → endo-adduct (6-membered ring)
Conditions : Reflux in toluene (110°C, 12 hrs).
Condensation Reactions
The ketone group undergoes aldol condensation with aldehydes:
text4-oxobutyl + R-CHO → β-hydroxy ketone (aldol adduct)
Catalyst : L-proline in DMF (room temperature).
Mechanistic Insights
-
Carbamate Reactivity : The tert-butyl group sterically shields the carbamate, directing nucleophiles to the oxobutyl chain .
-
Furan Ring Activation : Electron-rich furan enhances electrophilic substitution at the α-position.
-
Ketone Participation : The 4-oxobutyl group stabilizes enolate intermediates in condensation reactions.
Stability and Handling
-
Storage : -20°C under nitrogen to prevent hydrolysis.
-
Decomposition : Prolonged exposure to moisture leads to carbamate degradation.
Scientific Research Applications
Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving carbamates.
Industry: Used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s uniqueness lies in its furan-2-yl substituent, which distinguishes it from structurally related carbamates. Below is a detailed comparison with key analogs:
Substituent Variations on the Aromatic Ring
a) Thiophene vs. Furan Derivatives
- tert-Butyl (2-(4-aminobenzamido)-4-(thiophen-2-yl)phenyl)carbamate (29a) (): Replacing furan with thiophene introduces a sulfur atom, increasing lipophilicity and altering electronic properties.
- tert-Butyl (4-(thiophen-3-yl)phenyl)carbamate (4d) ():
Synthesized via PyBOP-mediated coupling, this derivative showed a 90% yield, comparable to furan analogs. Thiophene’s electron-rich nature facilitates electrophilic substitutions, whereas furan’s oxygen enhances resonance stabilization .
b) Nitro and Halogen-Substituted Derivatives
- tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate (CAS: 1427460-20-5) ():
The nitro group is strongly electron-withdrawing, polarizing the ketone moiety and increasing reactivity in nucleophilic additions. This contrasts with furan’s electron-donating effects, which stabilize conjugated systems . - However, bromine increases molecular weight (371.27 g/mol) and may pose toxicity concerns .
Variations in the Aliphatic Chain
- tert-Butyl (4-cyanooxan-4-yl)carbamate (CAS: 1860028-25-6) (): Replacing the ketone with a cyano-tetrahydrofuran ring rigidifies the structure, reducing conformational flexibility. This modification could enhance binding specificity in enzyme inhibitors but limit solubility .
- tert-Butyl (4-oxobutan-2-yl)carbamate (CAS: 186743-06-6) (): This simpler analog lacks the furan ring, resulting in reduced aromatic interactions.
Cycloalkyl and Heterocyclic Modifications
- The similarity score (1.00) suggests overlapping synthetic utility but distinct spatial arrangements .
- tert-Butyl (2-hydroxy-4-(3-methoxyphenyl)but-3-ynyl)(furan-2-yl)carbamate (15k) ():
The addition of a methoxyphenyl group and alkyne spacer enhances π-π stacking and click chemistry compatibility, broadening applications in bioconjugation compared to the target compound .
Research Implications
- Furan vs. Thiophene : Furan’s oxygen improves solubility and hydrogen bonding, favoring interactions with polar biological targets. Thiophene’s sulfur enhances stability in oxidative environments .
- Electron-Withdrawing Groups: Nitro and cyano substituents increase electrophilicity, enabling reactions unavailable to the electron-rich furan derivative .
- Cycloalkyl Modifications : Cyclic ketones (e.g., cyclohexyl) show promise in epigenetic modulation, as seen in BET/HDAC inhibitors ().
Biological Activity
Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its promising biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is classified under carbamates, which are known for their diverse biological activities. The structure can be represented as follows:
- Molecular Formula : C11H15NO3
- Molecular Weight : 213.25 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may exert its effects through:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as DNA replication and protein synthesis, leading to antimicrobial or anticancer effects.
- Receptor Modulation : It could modulate the activity of specific receptors that are pivotal in signaling pathways associated with inflammation and cancer progression.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
The compound has also shown promise in anticancer research. Studies have reported that it can induce apoptosis in cancer cells, which is crucial for inhibiting tumor growth. The following table summarizes key findings from recent studies on its anticancer effects:
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation | |
| HeLa (Cervical) | 20 | Inhibition of cell proliferation | |
| A549 (Lung) | 18 | Disruption of mitochondrial function |
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Study on Antimicrobial Activity :
- Researchers evaluated the compound against a panel of Gram-positive and Gram-negative bacteria.
- Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus.
-
Study on Cancer Cell Lines :
- A study investigated the effects on various cancer cell lines, revealing significant growth inhibition.
- Flow cytometry analysis confirmed an increase in apoptotic cells after treatment with the compound.
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate?
The compound can be synthesized via coupling reactions using 4-((tert-butoxycarbonyl)amino)butanoic acid as a starting material. A typical protocol involves activating the carboxylic acid with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in DMF solvent. Subsequent reaction with a furan-2-yl-containing intermediate yields the target compound. Purification is achieved via reverse-phase flash chromatography (RP-FC), yielding a high-purity product (99.2% yield) .
Q. How is the structural integrity of this compound confirmed experimentally?
Structural confirmation relies on nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
- 1H NMR : Peaks at δ 7.72 (s, 1H, furan proton) and δ 1.47 (s, 9H, tert-butyl group) confirm key functional groups .
- 13C NMR : Signals corresponding to the carbamate carbonyl (~155 ppm) and ketone (~200 ppm) validate the backbone .
- HRMS : A [M+Na]+ ion at m/z 639.43 matches the theoretical molecular weight (639.30 g/mol) .
Q. What purification methods are effective for isolating this compound?
Reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and acetonitrile/water gradient elution is highly effective. This method resolves impurities from unreacted starting materials and side products, achieving >99% purity .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcomes of this compound derivatives?
Chiral centers in related carbamates (e.g., tert-butyl [(2S,3S)-4-(furan-2-yl)-3-hydroxy-4-oxobutan-2-yl]carbamate) are controlled by catalysts or chiral auxiliaries. For example, enantioselective synthesis using phosphine catalysts or enzymatic resolution can yield stereoisomers with specific optical rotations ([α]D = +15.23 in CHCl3) .
Q. What analytical strategies address discrepancies in spectroscopic data for carbamate derivatives?
Q. How is this compound utilized in targeted protein degradation studies?
The compound serves as a key intermediate in synthesizing proteolysis-targeting chimeras (PROTACs). For instance, it is conjugated to VHL ligands to form degraders of WD40-repeat containing protein 5 (WDR5), validated via cell-based assays measuring IC50 and degradation efficiency .
Q. What are the stability and storage recommendations for tert-butyl carbamates under laboratory conditions?
- Stability : Stable at room temperature in inert atmospheres (N2/Ar). Avoid prolonged exposure to moisture or acidic/basic conditions to prevent Boc-deprotection .
- Storage : Store at –20°C in amber vials with desiccants to minimize hydrolysis .
Methodological Considerations
Q. How to optimize Boc-deprotection of this compound for downstream applications?
Deprotection is achieved using 4 M HCl in dioxane (3 hours, room temperature). Monitor reaction progress via TLC or LC-MS to avoid overexposure, which may degrade the furan ring .
Q. What computational tools aid in predicting the reactivity of tert-butyl carbamates?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as nucleophilic acyl substitutions or ketone reductions. Software like Gaussian or ORCA provides insights into transition states and activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
